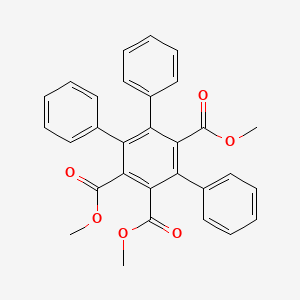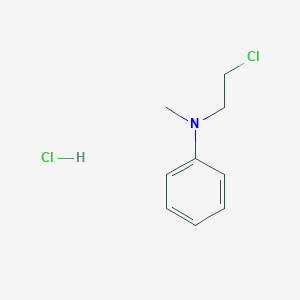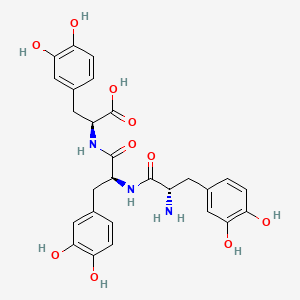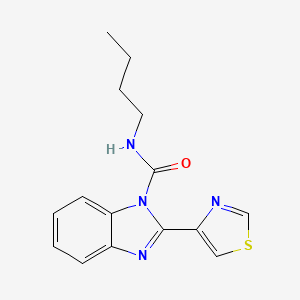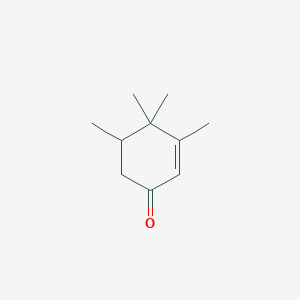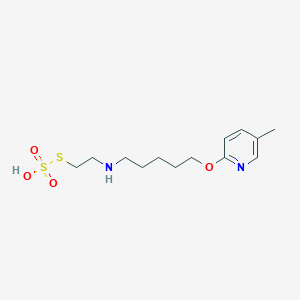
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula C13H22N2O4S2 It is known for its unique structure, which includes a pyridine ring, an aminoethyl group, and a thiosulfate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 5-(5-Methyl-2-pyridyloxy)pentylamine. This intermediate is then reacted with 2-chloroethyl hydrogen thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield corresponding thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Thiol derivatives
Substitution: Various substituted aminoethyl derivatives
科学研究应用
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
相似化合物的比较
Similar Compounds
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Uniqueness
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a pyridine ring, an aminoethyl group, and a thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity and stability, particularly in oxidative and reductive environments.
属性
CAS 编号 |
41287-11-0 |
|---|---|
分子式 |
C13H22N2O4S2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
5-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-6-13(15-11-12)19-9-4-2-3-7-14-8-10-20-21(16,17)18/h5-6,11,14H,2-4,7-10H2,1H3,(H,16,17,18) |
InChI 键 |
CZIXEOZHJUMELR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)OCCCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


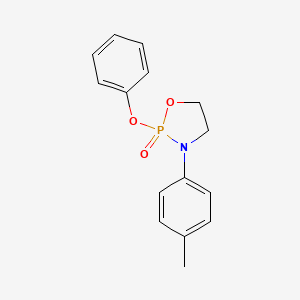
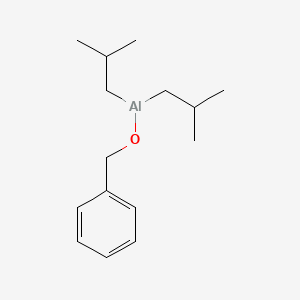
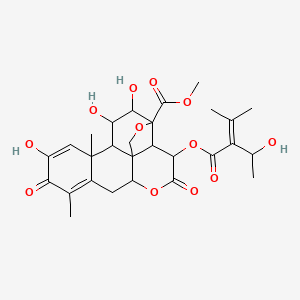
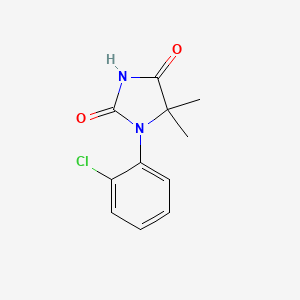
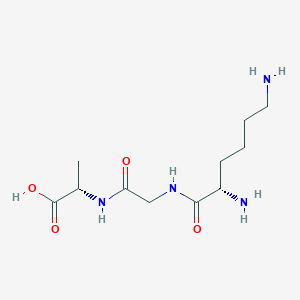
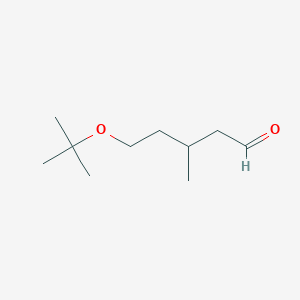
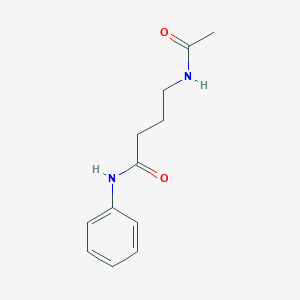
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
